![molecular formula C22H21N5O5S B2589025 5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921829-74-5](/img/structure/B2589025.png)
5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it a candidate for inhibiting tumor growth and metastasis .
- In vitro studies with cancer cell lines (such as MCF-7 and HCT116) can assess its effectiveness in inhibiting cell proliferation .
- The compound’s heterocyclic scaffold suggests antibacterial properties. Investigating its effects against bacterial strains could provide valuable insights .
- Imidazole derivatives often exhibit anti-inflammatory activity. Researchers can explore whether this compound modulates inflammatory pathways .
- The presence of imidazole and phenyl moieties hints at antioxidant properties. In vitro assays (e.g., DPPH scavenging) can quantify its antioxidant capacity .
- Given the increasing prevalence of diabetes, compounds with potential antidiabetic effects are crucial. Investigating this compound’s impact on glucose metabolism could be valuable .
- The compound’s resemblance to natural products like histidine and purine suggests possible interactions with DNA. Structural studies (e.g., X-ray crystallography) can reveal binding modes and provide mechanistic insights .
Anticancer Properties
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Effects
Antioxidant Potential
Antidiabetic Applications
DNA Interaction and Structural Studies
Future Directions
The future research directions for this compound could involve further exploration of its potential therapeutic applications, given the biological activity of related pyridopyrimidine derivatives . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
5-methyl-2,4-dioxo-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c1-26-13-17(20(28)24-12-11-14-7-9-16(10-8-14)33(23,31)32)18-19(26)21(29)27(22(30)25-18)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,28)(H,25,30)(H2,23,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQSZYKWYXENRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
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